2-(propan-2-ylsulfanyl)-1H-imidazole
Description
Significance of Imidazole (B134444) Heterocycles in Organic Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone structure in organic and medicinal chemistry. vulcanchem.comresearchgate.netnih.govnih.gov First synthesized by Heinrich Debus in 1858, this planar and polar molecule is a constituent of numerous vital natural products, including the amino acid histidine, the hormone histamine, and as a core component of the purine (B94841) bases in nucleic acids. researchgate.netekb.egmdpi.com Its amphoteric nature, meaning it can act as both an acid and a base, along with its ability to engage in hydrogen bonding, contributes to its versatile role in biological systems and synthetic applications. researchgate.netekb.eg
The structural features of the imidazole scaffold allow it to bind readily to a variety of enzymes and receptors, making it a "privileged structure" in drug discovery. vulcanchem.comresearchgate.net Consequently, imidazole derivatives have been extensively developed and are found in a wide array of clinically used drugs. researchgate.net The therapeutic applications of imidazole-based compounds are remarkably diverse, encompassing antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antihypertensive agents. nih.govjchemrev.commdpi.com Its versatility and the broad spectrum of biological activities associated with its derivatives ensure that the imidazole nucleus remains an area of intensive scientific exploration for the development of new therapeutic agents. nih.govresearchgate.net
Overview of Sulfur-Substituted Imidazole Derivatives
Within the broad family of imidazole derivatives, those containing sulfur have attracted considerable scientific interest due to their unique chemical properties and significant biological activities. derpharmachemica.comresearchgate.net This class of compounds, particularly imidazole-2-thiones (2-mercaptoimidazoles) and their S-substituted derivatives, are key subjects of research. derpharmachemica.comresearchgate.net The incorporation of a sulfur atom, often at the 2-position of the imidazole ring, imparts distinct pharmacological properties. researchgate.net
A prominent application of sulfur-containing imidazole derivatives is in the field of antithyroid preparations. researchgate.net Compounds like methimazole (B1676384) (1-methyl-1,3-dihydro-2H-imidazole-2-thione) are used clinically to treat hyperthyroidism by inhibiting the enzyme responsible for thyroid hormone synthesis. researchgate.net Beyond this, research has shown that thio-substituted imidazoles possess a range of other potential biological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. derpharmachemica.com
The synthesis of 2-thio-substituted imidazoles is often achieved through the S-alkylation of an imidazole-2-thione precursor. ajol.info The imidazole-2-thione itself can be prepared via methods like the Markwald synthesis, which involves the reaction of α-amino ketones with potassium thiocyanate (B1210189). derpharmachemica.com This synthetic accessibility allows for the creation of a diverse library of derivatives for biological screening and drug development.
Specific Research Focus on 2-(propan-2-ylsulfanyl)-1H-imidazole
The specific compound this compound, also known as 2-(isopropylthio)-1H-imidazole, belongs to the class of S-alkylated imidazole derivatives. It is characterized by an isopropyl group attached to the sulfur atom at the 2-position of the 1H-imidazole ring.
| Property | Value |
| Molecular Formula | C₆H₁₀N₂S |
| Molecular Weight | 142.22 g/mol |
| CAS Number | 7565-40-4 |
While extensive research exists for the broader categories of imidazoles and sulfur-substituted heterocycles, dedicated studies focusing specifically on this compound are limited in publicly available scientific literature. Its primary role appears to be that of a research chemical or a building block for more complex molecules.
Based on general synthetic procedures for this class of compounds, the synthesis of this compound would likely involve the S-alkylation of 1H-imidazole-2-thiol (2-mercaptoimidazole). This reaction would typically proceed by treating the 2-mercaptoimidazole (B184291) with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl iodide, in the presence of a base. Although specific research findings on its biological activity or applications are not widely reported, its structure suggests it could be investigated in areas where other 2-(alkylsulfanyl)-1H-imidazole derivatives have shown promise, such as in antimicrobial or enzyme inhibition studies. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylsulfanyl-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5(2)9-6-7-3-4-8-6/h3-5H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQPCUWZLDLVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Propan 2 Ylsulfanyl 1h Imidazole and Analogues
Strategies for Imidazole (B134444) Ring Formation and Functionalization
Cyclization Reactions for Core Imidazole Nucleus
The formation of the imidazole ring can be achieved through various cyclization reactions, each offering distinct advantages in terms of substrate scope, reaction conditions, and potential for substitution patterns.
Multicomponent reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. hmdb.ca This approach is prized for its convergence, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
One-pot syntheses, a hallmark of MCRs, streamline synthetic sequences by avoiding the isolation of intermediates, thereby saving time, reagents, and reducing waste. The Debus-Radziszewski synthesis, a classic example of a multicomponent reaction for imidazole formation, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) or a primary amine. mdpi.com This methodology can be adapted to produce a wide array of substituted imidazoles. While not directly yielding the 2-thioether, this method can produce imidazole cores that are later functionalized.
Modern one-pot protocols often employ various catalysts to improve yields and reaction conditions. For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a three-component condensation of benzil (B1666583), an aldehyde, and ammonium (B1175870) acetate (B1210297) under microwave irradiation, sometimes employing catalysts like (NH4)6Mo7O24·4H2O. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| 1,2-Dicarbonyl | Aldehyde | Ammonia/Amine | Heat | Substituted Imidazole |
| Benzil | Aryl Aldehyde | Ammonium Acetate | Microwave, (NH4)6Mo7O24·4H2O | 2,4,5-Trisubstituted Imidazole |
| α-Hydroxyketone | Aldehyde | Primary Amine | Acid catalyst | 1,2,4,5-Tetrasubstituted Imidazole |
In recent years, visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally benign reaction conditions. Visible-light-mediated methods have been developed for the synthesis of poly-functionalized imidazoles. These reactions often proceed through radical intermediates, enabling novel bond formations. For example, a catalyst- and solvent-free, one-pot, four-component condensation of a 1,2-diketone, an aromatic aldehyde, and ammonium acetate or amines can be promoted by visible LED light to afford polysubstituted imidazoles in excellent yields. This green chemistry approach provides an efficient alternative to traditional heating methods.
| Reactants | Light Source | Conditions | Product |
| 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Visible LED | Catalyst-free, Solvent-free | Poly-functionalized Imidazole |
The condensation of α-dicarbonyl compounds with aldehydes in the presence of ammonia or its surrogate, ammonium acetate, is a cornerstone of imidazole synthesis. This approach, central to the Debus-Radziszewski reaction, allows for the formation of the imidazole ring from readily available starting materials. The reaction proceeds through the initial formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde. mdpi.com A variety of catalysts, including Lewis acids and solid-supported reagents, have been employed to enhance the efficiency of these condensations.
The synthesis of imidazoles can also be achieved through the transformation of other heterocyclic systems. This recyclization strategy can provide access to imidazole derivatives that may be difficult to obtain through more conventional methods. For instance, certain triazole or oxadiazole derivatives can undergo ring-opening and subsequent recyclization in the presence of appropriate reagents to form the imidazole core. These reactions often proceed through reactive intermediates and can be promoted by thermal or photochemical conditions. While less common for the direct synthesis of simple 2-alkylthioimidazoles, this approach is valuable for accessing more complex, highly substituted imidazole structures.
Multicomponent Reactions (MCRs)
Introduction of the Sulfur Moiety at C-2
The introduction of a sulfur atom at the C-2 position of the imidazole ring is a critical step in the synthesis of 2-(propan-2-ylsulfanyl)-1H-imidazole and related compounds. This can be achieved through several pathways, most notably via nucleophilic substitution reactions or by direct insertion of elemental sulfur or a sulfur-transfer reagent.
Nucleophilic Substitution Reactions with Sulfur-Containing Nucleophiles
A prevalent method for forming the C-S bond at the 2-position of the imidazole ring is through nucleophilic substitution. This strategy typically involves the reaction of an imidazole precursor bearing a suitable leaving group at the C-2 position with a sulfur-containing nucleophile.
Halogenated imidazoles, such as 2-bromo- or 2-chloro-1H-imidazole, are common electrophilic partners in these reactions. The enhanced reactivity of 2-halopyridinium ketene (B1206846) hemiaminals towards nucleophilic aromatic substitution with thiols and thiolates at room temperature suggests a similar activation strategy could be applicable to the imidazole system, potentially offering a milder alternative to traditional methods that often require elevated temperatures or strong bases. wpmucdn.com
The choice of the sulfur nucleophile is crucial and can range from simple sulfide (B99878) salts to more complex thiolates. For the synthesis of the target compound, an isopropylthiolate salt, such as sodium or potassium isopropylthiolate, would be the nucleophile of choice. The reaction proceeds via a standard SNAr mechanism, where the thiolate anion attacks the electron-deficient C-2 carbon of the imidazole ring, displacing the halide leaving group. N-protection of the imidazole ring may be necessary in some cases to prevent side reactions, although direct substitution on N-unsubstituted haloimidazoles has been reported. wpmucdn.com
| Reactants | Reagents & Conditions | Product | Reference |
| 1-Protected-2-bromoimidazole | Sodium isopropanethiolate, Isopropyl alcohol | 1-Protected-2-(propan-2-ylsulfanyl)-1H-imidazole | wpmucdn.com |
| 2-Haloimidazole | Isopropyl mercaptan, Base (e.g., NaH, K2CO3) | This compound | General Methodology |
Direct Insertion of Sulfur
An alternative to nucleophilic substitution is the direct thionation of the imidazole ring at the C-2 position. This approach typically involves the reaction of an N-substituted imidazole with elemental sulfur or a thionating agent. One of the most common thionating agents used for converting carbonyls to thiocarbonyls is Lawesson's reagent, which could potentially be adapted for the direct thionation of an appropriate imidazole precursor. However, this method is more commonly applied to the synthesis of imidazole-2-thiones from imidazol-2-ones.
A more direct route involves the reaction of an N-substituted imidazole with elemental sulfur at elevated temperatures. This method, however, can suffer from harsh reaction conditions and the formation of polysulfide byproducts. A subsequent reduction and alkylation step would then be necessary to obtain the desired 2-alkylthioimidazole.
Incorporation of the Propan-2-ylsulfanyl (Isopropylthio) Group
Once the sulfur moiety is introduced at the C-2 position, typically in the form of a 2-mercapto-1H-imidazole (imidazole-2-thione) tautomer, the final step is the incorporation of the isopropyl group. This is most commonly achieved through S-alkylation.
S-Alkylation Strategies
S-alkylation is a straightforward and widely used method for the synthesis of 2-alkylthioimidazoles. The reaction involves the treatment of 2-mercapto-1H-imidazole with an isopropyl electrophile in the presence of a base.
The substrate, 2-mercapto-1H-imidazole, exists in a tautomeric equilibrium with imidazole-2-thione. The thione form is generally more stable. Deprotonation with a suitable base, such as sodium hydride, potassium carbonate, or an organic base like triethylamine (B128534), generates the thiolate anion, which is a potent nucleophile. This thiolate then readily reacts with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in an SN2 reaction to furnish this compound.
| Substrate | Alkylating Agent | Base | Solvent | Product |
| 2-Mercapto-1H-imidazole | 2-Bromopropane | K2CO3 | DMF | This compound |
| 2-Mercapto-1H-imidazole | 2-Iodopropane | NaH | THF | This compound |
Careful control of reaction conditions is necessary to favor S-alkylation over potential N-alkylation, although S-alkylation is generally kinetically favored due to the higher nucleophilicity of the sulfur atom.
Direct Synthesis of Alkylthioimidazoles
While less common for this specific target, some methods allow for the direct synthesis of 2-alkylthioimidazoles in a one-pot fashion. These methods often involve the cyclization of precursors that already contain the required sulfur and alkyl fragments. For instance, the reaction of an α-aminoketone with an isothiocyanate can lead to the formation of an imidazole-2-thione, which can then be alkylated in situ.
Catalytic Approaches in the Synthesis of this compound and Related Structures
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound, catalytic approaches are primarily focused on the formation of the crucial C-S bond.
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-S bond formation. While palladium-catalyzed reactions are well-established for many C-S coupling processes, copper-catalyzed methods have shown particular promise for the thiolation of heterocycles.
A notable development is the copper-mediated aerobic C-H bond activation for the direct thiolation of heterocycles, including imidazoles. wpmucdn.com This approach allows for the coupling of an imidazole C-H bond (at the 2-position) directly with a thiol, such as isopropyl mercaptan. A typical catalytic system for this transformation involves a copper(I) salt, such as CuI, a ligand like 2,2'-bipyridine, and a base, often sodium carbonate. The reaction is performed under an aerobic atmosphere, where oxygen likely plays a role in the catalytic cycle. This method is highly attractive as it avoids the pre-functionalization of the imidazole ring with a leaving group, thus offering a more atom-economical route.
| Imidazole Substrate | Thiol | Catalyst System | Conditions | Product | Reference |
| 1H-Imidazole | Isopropyl mercaptan | CuI, 2,2'-bipyridine, Na2CO3 | Aerobic, Solvent (e.g., DMF) | This compound | wpmucdn.com |
The proposed mechanism for such copper-catalyzed C-H thiolations often involves the formation of a copper-thiolate complex as a key reactive intermediate. This complex then participates in the activation of the C-H bond of the imidazole ring.
While palladium-catalyzed cross-coupling reactions between haloimidazoles and thiols are also conceivable, copper catalysis often provides a more cost-effective and practical alternative for these specific transformations. The development of more efficient and versatile catalytic systems remains an active area of research, with the goal of achieving milder reaction conditions, broader substrate scope, and higher yields for the synthesis of 2-alkylthioimidazoles and their analogues.
Metal-Catalyzed Reactions
Transition metal catalysis has become a cornerstone in the synthesis of complex organic molecules, including 2-thio-substituted imidazoles. Various metals have been employed to facilitate the formation of the carbon-sulfur bond and the imidazole ring itself, offering distinct advantages in terms of reactivity, selectivity, and substrate scope.
Copper-Catalyzed Protocols
Copper-catalyzed reactions are widely utilized for the synthesis of imidazole derivatives due to the low cost, low toxicity, and environmental friendliness of copper catalysts. nih.gov These protocols often involve multicomponent reactions, providing a concise pathway to highly substituted imidazoles. For instance, a practical method for the synthesis of 2,4,5-trisubstituted imidazoles has been developed using copper iodide (CuI) as a catalyst. nih.gov This three-component reaction of an aldehyde, a 1,2-dicarbonyl compound (like benzil or benzoin), and ammonium acetate proceeds in butanol at reflux, affording the desired imidazole derivatives in good yields. nih.gov
Another approach involves the copper-mediated oxidative C-H functionalization. nih.gov This method allows for the synthesis of highly substituted imidazoles from readily available starting materials like benzylamines and β-enamino esters under mild reaction conditions. nih.gov The use of copper(II) acetate monohydrate as a catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and an additive like iodine has proven effective. nih.gov
| Catalyst | Starting Materials | Reaction Conditions | Product Type | Yield (%) |
| CuI | Aldehyde, Benzil/Benzoin, NH₄OAc | BuOH, Reflux | 2,4,5-Trisubstituted Imidazoles | High |
| Cu(OAc)₂·H₂O | Benzylamine, β-enamino ester, TBHP, I₂ | DMA, NaHCO₃ | Highly substituted imidazoles | Up to 76% |
Rhodium-Catalyzed Protocols
Rhodium catalysts have shown remarkable activity in C-H bond activation and functionalization, enabling novel synthetic routes to complex heterocyclic systems. nih.gov While direct rhodium-catalyzed synthesis of this compound is not extensively detailed, rhodium-catalyzed reactions on the imidazole core are well-documented. For instance, rhodium complexes can catalyze the enantioselective intramolecular alkylation of substituted imidazoles via C-H bond functionalization, achieving high enantiomeric excesses. nih.gov
Furthermore, rhodium-catalyzed hydrothiolation of alkynes with thiols provides a route to vinyl sulfides, which could be potential precursors for thioimidazole synthesis. organic-chemistry.org The complex Tp*Rh(PPh₃)₂ has been shown to be a highly active catalyst for the hydrothiolation of alkynes with both alkyl and aryl thiols, with excellent regioselectivity observed for alkyl thiols. organic-chemistry.org This suggests the potential for developing rhodium-catalyzed methods for the direct thiolation of imidazole derivatives or their precursors. Research has also explored the rhodium-catalyzed C4(5)aryl–H activation/annulation of imidazoles with alkynes, leading to diverse N-heterocycles. rsc.org
| Catalyst System | Reaction Type | Substrates | Key Feature |
| [RhCl(coe)₂]₂ / Chiral Ligand | Enantioselective Intramolecular Alkylation | Substituted Imidazoles | High enantioselectivity (up to 98% ee) |
| Tp*Rh(PPh₃)₂ | Alkyne Hydrothiolation | Alkynes, Alkyl/Aryl Thiols | High regioselectivity with alkyl thiols |
| Rhodium Catalyst | C4(5)aryl–H Activation/Annulation | Imidazoles, Alkynes | Synthesis of diverse N-heterocycles |
Zinc-Catalyzed Protocols
Zinc-based catalysts, particularly zinc acetate dihydrate (Zn(OAc)₂·2H₂O), have emerged as versatile and environmentally benign catalysts for various organic transformations, including the synthesis of imidazole derivatives. growingscience.comscispace.com Zinc catalysts are attractive due to their low cost, ready availability, and low toxicity. scispace.com
One-pot syntheses of divergently substituted imidazoles have been efficiently achieved using Zn(OAc)₂·2H₂O as a catalyst. growingscience.com These reactions often proceed under mild conditions and can tolerate a variety of functional groups. For example, zinc-catalyzed reactions of alkenes with alkyl thiols can regioselectively afford alkyl sulfides. arkat-usa.org Specifically, the use of zinc iodide (ZnI₂) as a catalyst in the hydrothiolation of alkenes with alkyl thiols leads to Markovnikov-type alkyl sulfides in excellent yields. arkat-usa.org Conversely, using Zn(OAc)₂ as the catalyst in the presence of oxygen promotes a radical process, resulting in anti-Markovnikov products. arkat-usa.org While direct application to this compound is not explicitly detailed, these methods demonstrate the potential of zinc catalysts in C-S bond formation relevant to its synthesis. Additionally, anhydrous zinc chloride has been used for the synthesis of 2-aryl substituted benzimidazoles. nanoient.org
| Catalyst | Reaction Type | Substrates | Product Type | Key Feature |
| Zn(OAc)₂·2H₂O | One-pot imidazole synthesis | Various starting materials | Divergently substituted imidazoles | Environmentally benign, versatile |
| ZnI₂ | Hydrothiolation of alkenes | Alkenes, Alkyl thiols | Markovnikov alkyl sulfides | High regioselectivity |
| Zn(OAc)₂ | Hydrothiolation of alkenes (radical) | Alkenes, Alkyl thiols | Anti-Markovnikov alkyl sulfides | Regioselective radical pathway |
| Anhydrous ZnCl₂ | Condensation | o-phenylenediamine, aryl aldehydes | 2-Aryl substituted benzimidazoles | Simple, one-pot synthesis |
Palladium-Catalyzed Approaches
Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of imidazole synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to introduce aryl groups onto the imidazole ring. unimi.it For instance, 4(5)-bromo-1H-imidazole can be coupled with arylboronic acids under phase-transfer conditions to yield 4(5)-aryl-1H-imidazoles. unimi.it
More directly relevant to the synthesis of thioimidazoles, palladium catalysts can facilitate tandem one-pot syntheses. An efficient palladium-catalyzed route for the tandem synthesis of imidazole-fused polyheterocycles from 2-vinyl imidazoles and aryl halides has been described. rsc.orgnih.gov This process involves an intermolecular Heck arylation followed by an intramolecular aerobic oxidative C-H amination reaction, all promoted by the same palladium catalyst. rsc.orgnih.gov While this example doesn't directly form a thioether linkage, it showcases the potential of palladium catalysis in constructing complex imidazole-based scaffolds in a single pot.
| Catalyst System | Reaction Type | Starting Materials | Product Type |
| Pd catalyst | Suzuki-Miyaura Coupling | 4(5)-bromo-1H-imidazole, Arylboronic acids | 4(5)-aryl-1H-imidazoles |
| Pd catalyst | Tandem Heck arylation / C-H amination | 2-vinyl imidazoles, Aryl halides | Imidazole-fused polyheterocycles |
Heterogeneous Catalysis
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. doi.org Supported catalysts, where the active catalytic species is immobilized on a solid support, have been extensively investigated for the synthesis of imidazole derivatives.
Supported Catalysts (e.g., Zeolite Y-H, Fe₃O₄@PVA)
Zeolite Y-H: Zeolites, with their well-defined porous structures and acidic properties, are effective catalysts for various organic reactions. Zeolite HY has been successfully used as a catalyst for the four-component condensation of benzil, aromatic aldehydes, primary amines, and ammonium acetate to synthesize tetrasubstituted imidazoles under microwave irradiation and solvent-free conditions. rsc.orgresearchgate.net This method provides high yields and purity of the products. rsc.org The acidic sites within the zeolite framework are believed to play a crucial role in promoting the condensation and cyclization steps.
Fe₃O₄@PVA: Magnetic nanoparticles have gained considerable attention as catalyst supports due to their high surface area and the ease of separation from the reaction mixture using an external magnet. nih.govresearchgate.net Iron(III) oxide nanoparticles coated with polyvinyl alcohol (Fe₃O₄@PVA) have been functionalized and used as a support for catalytic species. For instance, a Fe₃O₄@PVA polymeric magnetic nanocomposite film has been prepared and surface-coated with sulfonic acid (Fe₃O₄@PVA-SO₃H) to create a solid acid catalyst. nih.gov This magnetic nanocatalyst has been effectively used in the synthesis of dihydropyrimidines, a related class of nitrogen-containing heterocycles. nih.gov Similarly, chitosan-coated Fe₃O₄ nanoparticles have been employed for the synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net These catalysts offer high activity and can be easily recovered and reused. researchgate.net
| Catalyst | Reaction Type | Starting Materials | Product Type | Key Advantages |
| Zeolite HY | Four-component condensation | Benzil, Aldehydes, Amines, NH₄OAc | Tetrasubstituted imidazoles | High yield, purity, solvent-free, microwave-assisted |
| Fe₃O₄@PVA-SO₃H | Condensation | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidines | Magnetic recovery, reusability |
| Fe₃O₄@chitosan | One-pot condensation | Benzil derivatives, Aldehydes, NH₄OAc | 2,4,5-Trisubstituted imidazoles | High yield, mild conditions, magnetic recovery |
Acid-Catalyzed Reactions
Acid catalysis plays a important role in the synthesis of imidazole cores, often facilitating cyclization and condensation reactions. While direct acid-catalyzed synthesis of this compound is not extensively documented, the synthesis of its precursors, such as 2-mercaptoimidazoles, can be achieved through methods like the Marckwald synthesis. derpharmachemica.com This process involves the reaction of α-amino ketones with potassium thiocyanate (B1210189), which can be followed by alkylation to yield 2-alkylthio-imidazoles. derpharmachemica.com The reaction is typically conducted in the presence of an acid.
Another relevant acid-promoted approach is the multicomponent reaction for constructing tri- and tetrasubstituted imidazole derivatives. This metal-free synthetic route proceeds smoothly with a range of functionalities to produce diverse imidazole scaffolds in good to excellent yields.
Furthermore, the synthesis of diversely functionalized thioimidazoles through a modern variant of the Marckwald reaction utilizes unprotected carbohydrates and simple amine salts as sustainable starting materials. durham.ac.uk This reaction proceeds under mildly acidic conditions, for example, using glacial acetic acid. durham.ac.uk
| Catalyst Type | Reactants | Product Type | Reference |
| Brønsted Acid | α-Amino Ketones, Potassium Thiocyanate | 2-Mercaptoimidazoles | derpharmachemica.com |
| Pivalic Acid | Internal Alkyne, Aldehyde, Aniline | Substituted Imidazoles | |
| Glacial Acetic Acid | Amine Salts, KSCN, Dihydroxyacetone Dimer | Trisubstituted Thioimidazoles | durham.ac.uk |
Base-Catalyzed Reactions
Base-catalyzed reactions provide an alternative and effective route for the synthesis of 2-alkylthio-imidazole analogues. A notable method involves the synthesis of 2-alkylthio-4H-imidazol-4-ones from thiosemicarbazides and alkyl halides in the presence of potassium carbonate (K₂CO₃). researchgate.net
In other syntheses of thio-substituted imidazole derivatives, triethylamine (TEA) is employed as a base. For instance, the reaction of N-chloroarylacetamide derivatives with 2-mercaptoimidazoles in dimethylformamide (DMF) is facilitated by a few drops of TEA, leading to the formation of 2-(1H-imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives. sapub.org
The following table summarizes key aspects of base-catalyzed synthesis for imidazole analogues:
| Base | Reactants | Product Type | Reference |
| K₂CO₃ | Thiosemicarbazide, Alkyl Halides | 2-Alkylthio-4H-imidazol-4-ones | researchgate.net |
| Triethylamine (TEA) | 2-Mercaptoimidazole (B184291), N-chloroarylacetamide | 2-(1H-imidazol-2-ylthio)-N-substituted acetamides | sapub.org |
Green Chemistry Principles in the Synthesis of Imidazole Derivatives
The application of green chemistry principles to the synthesis of imidazole derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free Conditions
Solvent-free, or solid-state, reactions represent a cornerstone of green synthesis by eliminating the need for volatile organic solvents, which are often toxic and difficult to recycle. A convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of various imidazole derivatives, offering advantages such as high yields, easy setup, and mild reaction conditions.
Catalyst-Free Approaches
Developing synthetic routes that proceed without a catalyst is a significant goal in green chemistry, as it simplifies purification processes and avoids the use of potentially toxic or expensive catalysts. A facile and efficient route for the synthesis of 2,4-disubstituted imidazoles from benzimidamides and vinyl azides has been described, proceeding through a [3 + 2] cyclization under catalyst-free conditions with good to excellent yields.
Utilization of Environmentally Benign Solvents (e.g., Water)
Water is an ideal green solvent due to its non-toxicity, availability, and safety. An efficient and simple approach for the synthesis of benzimidazole-2-thiol derivatives involves the reaction of corresponding aromatic amines with potassium isopropyl xanthate in the presence of copper sulfate (B86663) as a catalyst in aqueous media. orgchemres.org This method highlights the use of water as a green solvent, along with commercially available precursors and a simple work-up. orgchemres.org
Recoverable Catalysts
The development of recoverable and reusable catalysts is a key area in green chemistry. Chitosan, a natural polymer, and its derivatives have been investigated as eco-friendly, recyclable biocatalysts for the synthesis of thiazole (B1198619) derivatives, a related class of heterocycles. nih.gov These catalysts can be reused multiple times without a significant loss of potency. nih.gov
| Green Chemistry Principle | Methodology | Advantages |
| Solvent-Free Conditions | One-pot synthesis of imidazole derivatives without solvent. | High yields, easy setup, mild reaction conditions, reduced waste. |
| Catalyst-Free Approaches | [3 + 2] cyclization of vinyl azides with amidines. | Avoids catalyst cost and toxicity, simplifies purification. |
| Benign Solvents (Water) | Synthesis of benzimidazole-2-thiol derivatives in aqueous media. | Non-toxic, available, safe, simple work-up. orgchemres.org |
| Recoverable Catalysts | Use of chitosan-based biocatalysts for thiazole synthesis. | Reusable, eco-friendly, mild reaction conditions. nih.gov |
Regiocontrol in the Synthesis of Substituted Imidazoles
The precise placement of substituents on the imidazole ring is a critical aspect of synthetic organic chemistry, as the biological activity and material properties of imidazole derivatives are highly dependent on their substitution pattern. Regiocontrol in the synthesis of substituted imidazoles, including this compound, is therefore of paramount importance. The challenge arises from the presence of multiple reactive sites on the imidazole core, which can lead to the formation of undesired regioisomers.
The regioselectivity of imidazole synthesis is influenced by several factors, including the choice of starting materials, reaction conditions (such as solvent, temperature, and catalysts), and the electronic and steric properties of the substituents. researchgate.net Methodologies that allow for the controlled construction of the imidazole ring or the selective functionalization of a pre-existing imidazole are crucial for obtaining the desired isomer.
A primary strategy for achieving regiocontrol in the synthesis of 2-thioalkyl-1H-imidazoles, such as this compound, involves the use of an imidazole-2-thione precursor. This approach allows for the selective introduction of the thioether group at the C2 position. The regioselectivity is achieved through the careful management of the alkylation reaction conditions.
Starting Materials: The structure of the initial reactants fundamentally dictates the substitution pattern of the final imidazole product. For instance, the use of α-aminoketones and potassium thiocyanate leads to the formation of 1,3-imidazole-2-thiones, which are key intermediates for the synthesis of 2-alkylsulfanyl-1H-imidazoles. nih.gov
Reaction Conditions:
Base and Solvent: The choice of base and solvent system is critical in directing the regioselectivity of alkylation on imidazole-2-thiones. These conditions can modulate the nucleophilicity of the sulfur and nitrogen atoms. For the synthesis of 2-(alkenylsulfanyl)-1-methylimidazoles, various systems such as potassium carbonate in acetone (B3395972) or sodium methoxide (B1231860) in methanol (B129727) have been employed to favor S-alkylation. researchgate.net
Catalysts: Metal catalysts, particularly palladium and copper, have been instrumental in developing regioselective C-H functionalization methods for imidazoles, allowing for the introduction of substituents at specific positions. nih.govacs.org While not directly applied to the synthesis of this compound in the provided context, these methods highlight the broader strategies for achieving regiocontrol.
Protecting Groups: The use of protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be employed to block certain positions on the imidazole ring, thereby directing subsequent substitution reactions to the desired location. nih.gov
A common and effective method for the regioselective synthesis of 2-alkylsulfanyl-1H-imidazoles is the S-alkylation of the corresponding imidazole-2-thione. This process is illustrated by the synthesis of 2-methylsulfanyl-1H-imidazoles, where the imidazole-2-thione is treated with methyl iodide. nih.gov This reaction proceeds with high regioselectivity for the sulfur atom, yielding the desired 2-thioether.
The following table summarizes the effect of different reaction conditions on the regioselective S-alkylation of 1-methylimidazole-2-thiol (B7734623) with various alkylating agents, demonstrating the principle of regiocontrol.
| Alkylating Agent | Base/Solvent System | Product | Yield (%) | Reference |
| Prenyl bromide | K₂CO₃/Acetone | 1-methyl-2-prenylsulfanyl-imidazole | 78-86 | researchgate.net |
| trans-Cinnamyl chloride | NaOMe/Methanol | 1-methyl-2-cinnamylsulfanyl-imidazole | 94-97 | researchgate.net |
| Butenyl bromide | KOH/H₂O/BTEAC | 2-(but-3-en-1-ylsulfanyl)-1-methyl-imidazole | 33-75 | researchgate.net |
| Methyl iodide | Not specified | 2-methylsulfanyl-1H-imidazoles | Not specified | nih.gov |
BTEAC: Benzyltriethylammonium chloride
The data indicates that by carefully selecting the base and solvent, high yields of the S-alkylated product can be achieved, demonstrating effective regiocontrol. The synthesis of this compound would be expected to follow a similar pathway, starting from 1H-imidazole-2-thione and reacting it with an appropriate propan-2-yl electrophile, such as 2-bromopropane or 2-iodopropane, under optimized basic conditions to favor S-alkylation.
Recent advances in synthetic methodologies have further expanded the toolbox for regiocontrolled imidazole synthesis. These include multicomponent reactions and metal-catalyzed cross-coupling reactions, which offer efficient and versatile routes to a wide array of substituted imidazoles. rsc.orgrsc.org While specific examples for this compound are not detailed, the underlying principles of regiocontrol from these advanced methods are applicable.
Reactivity and Chemical Transformations of 2 Propan 2 Ylsulfanyl 1h Imidazole
Reactions of the Imidazole (B134444) Core
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The reactivity of the ring is significantly influenced by the nature and position of its substituents. In 2-(propan-2-ylsulfanyl)-1H-imidazole, the thioether group at the C2 position acts as an electron-donating group through resonance, further activating the imidazole core towards electrophiles.
Theoretically, electrophilic attack is directed to the C4 and C5 positions, which are electronically enriched by the lone pairs from both the nitrogen and sulfur atoms. The C2 position is already substituted, and electrophilic attack on the nitrogen atoms is also possible, leading to N-substitution, which is a common derivatization pathway (see section 3.3). The precise regioselectivity of substitution at C4 versus C5 would depend on the specific electrophile, reaction conditions, and steric hindrance imposed by the bulky propan-2-yl group. Due to the tautomeric nature of the N-unsubstituted imidazole, the C4 and C5 positions can be chemically equivalent on average, often leading to a mixture of isomers in substitution reactions. otago.ac.nz
The electron-rich nature of the imidazole ring makes it inherently resistant to nucleophilic aromatic substitution. researchgate.net Such reactions typically require the presence of strong electron-withdrawing groups to reduce the electron density of the ring and a good leaving group. In the case of this compound, the ring is activated by an electron-donating group, rendering it even less susceptible to attack by nucleophiles.
Direct nucleophilic displacement of a hydrogen atom on the carbon skeleton is not a feasible pathway under normal conditions. Nucleophilic substitution might theoretically occur if the imidazole ring were quaternized at one of the nitrogen atoms, which would significantly increase its electrophilicity, or if a leaving group (like a halogen) were present at the C4 or C5 position. semanticscholar.orgresearchgate.net However, for the parent compound, such reactions are not characteristic of its chemical behavior.
Transformations Involving the Sulfur Moiety
The sulfur atom in the thioether linkage is a key site of reactivity for this compound, allowing for a range of chemical transformations.
The thioether moiety can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. thieme-connect.de This transformation is a common and crucial step in the synthesis of various pharmacologically active compounds, such as proton pump inhibitors like omeprazole (B731), which feature a similar sulfoxide-linked heterocyclic structure. nih.govwhiterose.ac.ukscispace.com The oxidation is typically achieved using controlled amounts of an oxidizing agent. The reaction can be stopped at the sulfoxide stage or driven to completion to form the sulfone by adjusting the stoichiometry of the oxidant and the reaction conditions. researchgate.netias.ac.in
Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and permanganates. jchemrev.comorganic-chemistry.org The choice of oxidant and solvent system can influence the selectivity and yield of the reaction. nih.govias.ac.in
| Oxidizing Agent | Substrate Type | Product | Typical Conditions | Ref |
| m-Chloroperoxybenzoic acid (m-CPBA) | 2-(Alkylthio)imidazole derivative | Sulfoxide | Chloroform, 0°C | nih.gov |
| Hydrogen Peroxide (H₂O₂) | 2-(Alkylthio)benzimidazole | Sulfoxide or Sulfone | Water, Room Temperature | ias.ac.in |
| Potassium Permanganate (KMnO₄) | General Sulfides | Sulfone | Heterogeneous or solvent-free | researchgate.netorganic-chemistry.org |
| Sodium Periodate (NaIO₄) | General Thioethers | Sulfoxide | Methanol (B129727) | researchgate.net |
As a thioether, the sulfur atom possesses nucleophilic character, although this is modulated by the attached imidazole ring. The most fundamental reaction related to this functional group is its formation via the S-alkylation of the corresponding thiol, 2-mercapto-1H-imidazole, with an alkyl halide (e.g., 2-bromopropane). masterorganicchemistry.com This reaction highlights the nucleophilicity of the thiolate anion. researchgate.net
The thioether bond (C-S) can also be cleaved under certain reductive conditions. For instance, treatment of 2-alkylthioimidazoles with reagents like red phosphorus and iodine in glacial acetic acid can cleave the alkyl group to regenerate the 2-thiolimidazole. researchgate.net This reactivity allows the thioether to function as a protecting group for the thiol functionality.
Derivatization and Scaffold Modification
This compound is a versatile scaffold for the synthesis of more complex molecules. researchgate.netbiomedpharmajournal.org The primary sites for derivatization are the N1 position of the imidazole ring and the sulfur atom.
The most common modification is the N-alkylation or N-acylation at the unsubstituted ring nitrogen. nih.gov This reaction typically proceeds by treating the imidazole with a base (like sodium hydroxide (B78521) or potassium hydroxide) to form the imidazolide (B1226674) anion, followed by reaction with an electrophile such as an alkyl halide. otago.ac.nzciac.jl.cn This method provides a straightforward route to a wide array of N-substituted 2-(alkylthio)imidazole derivatives. nih.gov
The entire molecule serves as a crucial intermediate in multi-step syntheses. For example, similar 2-(alkylthio)imidazole structures are coupled with other heterocyclic moieties and then oxidized at the sulfur atom to produce drugs like omeprazole and its analogues. nih.govgoogle.comgoogle.com In these syntheses, the 2-(alkylthio)imidazole unit acts as a key nucleophilic building block that is later modified to create the final active pharmaceutical ingredient. nih.govresearchgate.net
| Reaction Type | Reagents | Product | Typical Conditions | Ref |
| N-Alkylation | Alkyl Halide, Base (e.g., KOH) | N-Alkyl-2-(propan-2-ylsulfanyl)-1H-imidazole | Solvent (e.g., Ethanol), Mild Temperature | nih.govciac.jl.cn |
| Coupling | Substituted Pyridine, Base (e.g., NaOH) | Coupled Thioether Intermediate | Tetrahydrofuran, 40°C | google.com |
| Chlorosulfonation | Chlorosulfonic acid | Imidazole-sufonyl chloride derivative | - | researchgate.net |
S-Alkylation and N-Alkylation
Alkylation of 2-(alkylthio)-1H-imidazole derivatives can occur at either the nitrogen or sulfur atoms, with the regioselectivity of the reaction being influenced by the reaction conditions and the nature of the alkylating agent.
N-Alkylation: The alkylation of the imidazole ring nitrogen is a common transformation. In unsymmetrical imidazoles, the alkylation can lead to a mixture of regioisomers. The regioselectivity is influenced by steric and electronic factors of the substituents on the imidazole ring, as well as the reaction conditions such as the base and solvent used. For instance, in the N-alkylation of substituted imidazoles, electron-withdrawing groups can direct the alkylation to the more remote nitrogen atom. The choice of base and solvent system, such as potassium carbonate in DMF or sodium hydride in THF, can also influence the outcome of the N-alkylation reaction. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of imidazole chemistry suggest that N-alkylation with various alkyl halides would proceed under standard conditions to yield 1-alkyl-2-(propan-2-ylsulfanyl)-1H-imidazole derivatives.
S-Alkylation: Direct S-alkylation of this compound is less common as the sulfur is already substituted. However, transformations at the sulfur atom are crucial for introducing diverse functionalities. The synthesis of 2-(alkylthio)-imidazole derivatives often starts from the corresponding 2-thiohydantoin (B1682308) or imidazole-2-thione, which is then S-alkylated. For example, 2-alkylthio-5-arylmethylene-1-methyl-1,5-dihydro-4H-imidazol-4-ones are synthesized via regioselective S-alkylation of the corresponding thiohydantoin derivative. This highlights that the sulfur atom is a key reactive site for building molecular complexity.
Table 1: General Conditions for Alkylation of Imidazole Derivatives
| Reaction Type | Reagents | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl halide | K₂CO₃ | DMF | Room Temp - Elevated | 1-Alkyl-imidazole |
| N-Alkylation | Alkyl halide | NaH | THF | Room Temp | 1-Alkyl-imidazole |
| S-Alkylation | Alkyl halide | K₂CO₃ | Acetone (B3395972) | Reflux | 2-(Alkylthio)-imidazole |
This table presents generalized conditions based on the reactivity of related imidazole compounds.
Introduction of Diverse Functional Groups for Advanced Synthesis
The this compound scaffold can be further modified to introduce a variety of functional groups, enabling its use in the synthesis of more complex and potentially bioactive molecules. These transformations can target the imidazole ring or the alkylthio substituent.
Functionalization of the Imidazole Ring:
Halogenation: Halogenated imidazoles are valuable intermediates for cross-coupling reactions. Methods for the direct halogenation of imidazoles can be challenging, but alternative strategies exist, such as the conversion of imidazole N-oxides to 2-haloimidazoles.
Nitration: Nitration of imidazoles typically occurs at the C4 or C5 positions under acidic conditions. The synthesis of 2-nitroimidazoles often requires specific strategies, such as the nitration of N-substituted imidazoles, to achieve the desired regioselectivity. patsnap.comsemanticscholar.orggoogle.com
Formylation: The introduction of a formyl group, a versatile handle for further transformations, can be achieved at the C2 position of the imidazole ring through various formylation methods. google.com
C-H Arylation and Alkenylation: Modern synthetic methods, such as nickel-catalyzed C-H activation, allow for the direct arylation and alkenylation of the imidazole core, providing efficient routes to highly functionalized derivatives. rsc.org
Palladium-Catalyzed Cross-Coupling: For pre-functionalized imidazoles (e.g., haloimidazoles), palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. mit.edunih.gov
Transformations Involving the Alkylthio Group:
The 2-alkylthio group can be a precursor to other functionalities. For instance, oxidation of the sulfide (B99878) can lead to the corresponding sulfoxide or sulfone, which can alter the electronic properties and biological activity of the molecule. The C-S bond can also be cleaved under certain conditions to allow for the introduction of other substituents at the C2 position.
The strategic functionalization of this compound at various positions allows for the generation of a diverse library of compounds for further investigation in materials science and medicinal chemistry.
Table 2: Potential Functionalization Reactions of the Imidazole Ring
| Reaction Type | Reagents/Catalyst | Position of Functionalization | Potential Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4/C5 | 4/5-Nitro-2-(propan-2-ylsulfanyl)-1H-imidazole |
| C-H Arylation | Aryl halide, Ni catalyst | C4/C5 | 4/5-Aryl-2-(propan-2-ylsulfanyl)-1H-imidazole |
| Halogenation (from N-oxide) | Tosyl halide | C2 | 2-Halo-imidazole derivative (after removal of propan-2-ylsulfanyl) |
| Suzuki-Miyaura Coupling (from halo-imidazole) | Boronic acid, Pd catalyst | C2, C4, or C5 | Aryl/vinyl-substituted imidazole derivative |
This table outlines potential transformations based on general imidazole reactivity.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Propan 2 Ylsulfanyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 2-(propan-2-ylsulfanyl)-1H-imidazole is anticipated to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the isopropyl substituent. The imidazole protons, typically found in the aromatic region, are expected to show characteristic chemical shifts. For the parent imidazole, these protons appear at approximately 7.13 ppm and 7.73 ppm. hmdb.ca The protons at positions 4 and 5 of the imidazole ring in the target molecule are expected to be in a similar environment, though slight variations may occur due to the electronic effects of the propan-2-ylsulfanyl group. The N-H proton of the imidazole ring is expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
The isopropyl group will present a septet for the methine (-CH) proton, coupled to the six equivalent methyl (-CH₃) protons, which will appear as a doublet. The methine proton is expected to be downfield due to the deshielding effect of the adjacent sulfur atom.
Expected ¹H NMR Data for this compound
| Protons | Multiplicity | Estimated Chemical Shift (δ, ppm) |
|---|---|---|
| Imidazole H-4/H-5 | Singlet | ~7.0-7.2 |
| Imidazole N-H | Broad Singlet | Variable |
| Isopropyl -CH | Septet | ~3.5-4.0 |
This interactive table presents the predicted ¹H NMR chemical shifts.
The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The carbon atom at the 2-position of the imidazole ring, bonded to the sulfur, is expected to be significantly deshielded. The C-4 and C-5 carbons of the imidazole ring are predicted to have chemical shifts in the range typical for imidazole itself, which are around 121.9 ppm. chemicalbook.com For 2-methylimidazole, the C4/C5 carbons appear at a similar value. spectrabase.com In the isopropyl group, the methine carbon will be deshielded by the sulfur atom, while the two equivalent methyl carbons will appear at a higher field. For a related benzimidazole (B57391) derivative, 1-methyl-2-(methylthio)-1H-benzo[d]imidazole, the methylthio carbon appears at 14.51 ppm. rsc.org
Expected ¹³C NMR Data for this compound
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
|---|---|
| Imidazole C-2 | ~145-150 |
| Imidazole C-4/C-5 | ~120-125 |
| Isopropyl -CH | ~35-40 |
This interactive table presents the predicted ¹³C NMR chemical shifts.
To further confirm the assignments from 1D NMR, two-dimensional NMR techniques are invaluable.
An HSQC experiment would reveal the direct one-bond correlations between protons and their attached carbon atoms. hmdb.canih.govbmrb.io For this compound, the following correlations would be expected:
A cross-peak between the imidazole proton signals (~7.0-7.2 ppm) and the C-4/C-5 carbon signal (~120-125 ppm).
A cross-peak connecting the isopropyl methine proton (~3.5-4.0 ppm) with its corresponding carbon (~35-40 ppm).
A cross-peak between the isopropyl methyl protons (~1.3-1.5 ppm) and the methyl carbons (~20-25 ppm).
Two-Dimensional (2D) NMR Techniques
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to display several key absorption bands.
A broad absorption band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration of the imidazole ring. researchgate.netnist.gov The C-H stretching vibrations of the imidazole ring and the isopropyl group are expected to appear around 2850-3000 cm⁻¹. The C=N stretching vibration within the imidazole ring typically gives rise to a strong absorption in the 1500-1650 cm⁻¹ region. researchgate.net The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Imidazole) | Stretching | 3100-3300 (broad) |
| C-H (Aromatic/Alkyl) | Stretching | 2850-3000 |
| C=N (Imidazole) | Stretching | 1500-1650 |
| C-N (Imidazole) | Stretching | 1250-1350 |
This interactive table outlines the predicted characteristic FT-IR absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The imidazole ring is a known chromophore. The parent imidazole exhibits a UV absorption maximum (λmax) at approximately 209 nm. mdpi.comnist.gov Substitution on the imidazole ring can lead to a bathochromic (red) or hypsochromic (blue) shift of this absorption maximum. The introduction of a sulfur-containing substituent at the 2-position is likely to cause a slight bathochromic shift. For instance, some imidazole derivatives show absorption bands in the range of 220-300 nm. nih.govresearchgate.netresearchgate.net Therefore, it is anticipated that this compound will exhibit a λmax in the range of 210-230 nm, corresponding to the π → π* electronic transition within the imidazole ring.
Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Estimated λmax (nm) |
|---|
This interactive table presents the predicted UV-Vis absorption maximum.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry serves as a fundamental analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For this compound, with the chemical formula C₇H₁₂N₂S, the nominal molecular weight is 156 g/mol . In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule would be expected to produce a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 156. Subsequent fragmentation of this ion would provide valuable structural information. Common fragmentation pathways for related sulfur-containing heterocyclic compounds often involve cleavage of bonds adjacent to the heteroatoms. nih.govresearchgate.net For this compound, characteristic fragmentation could include the loss of the propan-2-yl (isopropyl) group, leading to a significant fragment ion.
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of its elemental composition. mdpi.comnih.gov The calculated exact mass for the [M+H]⁺ ion of this compound (C₇H₁₃N₂S⁺) is 157.0800, a value that distinguishes it from other compounds with the same nominal mass but different atomic compositions. Techniques such as Electrospray Ionization (ESI) coupled with HRMS analyzers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap are particularly powerful for characterizing polar, sulfur-containing molecules. mdpi.comacs.orgresearchgate.net
| Ion/Fragment | Formula | Calculated Nominal m/z | Calculated Exact Mass (for HRMS) |
|---|---|---|---|
| [M]⁺ | C₇H₁₂N₂S⁺ | 156 | 156.0721 |
| [M+H]⁺ | C₇H₁₃N₂S⁺ | 157 | 157.0800 |
| [M-C₃H₇]⁺ | C₄H₅N₂S⁺ | 113 | 113.0173 |
| [C₃H₇]⁺ | C₃H₇⁺ | 43 | 43.0548 |
X-ray Diffraction (XRD) Analysis
The determination of a crystal structure via XRD involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields the electron density map of the molecule, from which atomic positions can be determined. For imidazole derivatives, XRD studies confirm the planarity of the five-membered imidazole ring and provide detailed geometric parameters. core.ac.uk For example, the crystal structure of 2-[(1H-Imidazol-2-yl)disulfanyl]-1H-imidazole, a related compound, was solved in the monoclinic space group C2/c, providing precise data on its molecular geometry and packing. nih.gov Such data serves as a valuable reference for predicting the structural characteristics of this compound.
| Compound | Crystal System | Space Group | Key Feature(s) | Reference |
|---|---|---|---|---|
| 2-[(1H-Imidazol-2-yl)disulfanyl]-1H-imidazole | Monoclinic | C2/c | Molecule possesses a twofold rotation axis. | nih.gov |
| 1-Methyl-2-isopropyl-5-nitroimidazole | Monoclinic | P2₁/c | The five-membered ring is planar. | najah.edu |
| Dichlorobis(1-methylimidazolidine-2-thione-S)-zinc(II) | Monoclinic | P2₁/c | Distorted tetrahedral geometry around Zn(II). | researchgate.net |
| Compound | Dihedral Angle Description | Angle (°) | Reference |
|---|---|---|---|
| 2-[(1H-Imidazol-2-yl)disulfanyl]-1H-imidazole | C—S—S—C | 83.62 (17) | nih.gov |
| A D-π-A type imidazole derivative (T-1) | Imidazole ring and styryl group | 9.27 | nih.gov |
| 2-n-Butyl-4-chloro-1...imidazole (BCCI) | N1-C2-C6-C7 (n-butyl group conformation) | -176.4(5) | core.ac.uk |
The crystal packing of a molecule is governed by a network of intramolecular and intermolecular interactions. nih.gov For this compound, the N-H group of the imidazole ring is a potent hydrogen bond donor, while the unprotonated nitrogen atom is a potential acceptor. nih.gov Furthermore, the sulfur atom can act as a weak hydrogen bond acceptor. nih.govchemrxiv.org
Studies of similar structures have revealed a variety of interaction motifs. A prominent interaction observed in the crystal structure of 2-[(1H-Imidazol-2-yl)disulfanyl]-1H-imidazole is intermolecular N—H⋯S hydrogen bonding, which links molecules into linear chains. nih.gov In addition to hydrogen bonding, π–π stacking between the electron-rich imidazole rings of adjacent molecules is another significant stabilizing force, with observed centroid–centroid distances around 3.447 Å. nih.gov These non-covalent interactions are fundamental in directing the self-assembly of molecules in the solid state, ultimately defining the macroscopic properties of the crystal. researchgate.net
| Interaction Type | Donor-Acceptor | Compound Example | Key Geometric Feature | Reference |
|---|---|---|---|---|
| Hydrogen Bond | N—H···S | 2-[(1H-Imidazol-2-yl)disulfanyl]-1H-imidazole | Forms a linear chain in the crystal. | nih.gov |
| π–π Stacking | Imidazole ring ··· Imidazole ring | 2-[(1H-Imidazol-2-yl)disulfanyl]-1H-imidazole | Centroid–centroid distance = 3.447 (2) Å | nih.gov |
| Hydrogen Bond | C—H···N/O | 1-(4-methoxyphenyl)-1H-imidazole | Governs molecular packing motifs. | researchgate.net |
| Hydrogen Bond | O—H···N | 2-n-Butyl-4-chloro-1...imidazole (BCCI) | Stabilizes molecules in the crystal. | core.ac.uk |
Theoretical and Computational Investigations of 2 Propan 2 Ylsulfanyl 1h Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations, based on the principles of quantum mechanics, can determine a molecule's electronic structure and from that, its various properties. For imidazole (B134444) derivatives, these theoretical approaches have been widely used to explore molecular structure, vibrational spectra, and electronic transitions. researchgate.netnih.govnih.gov
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the properties of medium-to-large-sized molecules with a good balance of accuracy and computational cost. mersin.edu.tr The B3LYP functional, a hybrid method, is frequently employed in conjunction with basis sets like 6-31G or 6-311G to accurately model imidazole-based systems. mersin.edu.trirjweb.com
Geometry optimization is a critical first step in most quantum chemical studies. The process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. nih.gov For 2-(propan-2-ylsulfanyl)-1H-imidazole, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. This optimization provides the most stable three-dimensional conformation of the molecule, which is essential for all subsequent property calculations. uomphysics.net The resulting optimized structure serves as the foundation for predicting spectroscopic and electronic properties.
Table 1: Predicted Structural Parameters of this compound from DFT Geometry Optimization
| Parameter | Bond/Atoms | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C-S | ~1.77 Å |
| S-C(isopropyl) | ~1.82 Å | |
| N-C(imidazole) | ~1.38 Å | |
| C=N(imidazole) | ~1.32 Å | |
| Bond Angle | C-S-C | ~100-105° |
| Imidazole Ring Angles | ~107-110° | |
| Dihedral Angle | C(imidazole)-S-C-H | Varies with conformation |
Note: These values are representative and based on typical results for similar functional groups in related molecules calculated using DFT methods.
Once the molecule's geometry is optimized, vibrational frequency calculations can be performed to predict its infrared (IR) and Raman spectra. mersin.edu.tr These calculations determine the normal modes of vibration for the molecule. Each vibrational mode corresponds to a specific frequency, which can often be associated with the stretching, bending, or twisting of particular chemical bonds or functional groups. nih.gov
Theoretical spectra are invaluable for interpreting experimental results. For this compound, DFT calculations can predict the frequencies and intensities of characteristic vibrational bands, such as the N-H stretch of the imidazole ring, C-H stretches of the isopropyl group, and the C-S stretching vibration. nih.govmdpi.com It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set limitations, leading to better agreement with experimental data. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Imidazole Ring | ~3100 - 3150 |
| C-H Stretch (Aromatic) | Imidazole Ring | ~3000 - 3100 |
| C-H Stretch (Aliphatic) | Isopropyl Group | ~2850 - 2980 |
| C=N Stretch | Imidazole Ring | ~1450 - 1550 |
| C-N Stretch | Imidazole Ring | ~1250 - 1350 |
| C-S Stretch | Thioether Linkage | ~650 - 750 |
Note: These are predicted frequency ranges. The exact values would be determined by specific DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov This method is widely applied to predict electronic absorption spectra, such as UV-Visible spectra, by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov
For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. iastate.edu These calculations provide insight into the nature of the electronic transitions, often identifying them as π→π* or n→π* transitions localized on the imidazole ring or involving charge transfer between different parts of the molecule. nih.gov
Density Functional Theory (DFT)
Electronic Structure Analysis
The analysis of a molecule's electronic structure reveals crucial information about its stability, reactivity, and chemical behavior. semanticscholar.org Computational methods provide detailed descriptions of how electrons are distributed within the molecule and the energies of the molecular orbitals they occupy.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. libretexts.org
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more reactive. irjweb.com
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, including chemical hardness (η), softness (S), and electronegativity (χ). researchgate.netscirp.org For this compound, analysis of the HOMO and LUMO electron density distributions can also reveal the likely sites for electrophilic and nucleophilic attack. malayajournal.org Typically, for such molecules, the HOMO is distributed over the electron-rich imidazole ring and the sulfur atom, while the LUMO may be localized on the imidazole ring. researchgate.net
Table 3: Representative Quantum Chemical Descriptors for this compound Derived from HOMO-LUMO Energies
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -E_HOMO | Approximate energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | Approximate energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
Note: The specific energy values and derived parameters are dependent on the level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. For imidazole derivatives, MEP studies can identify the regions most susceptible to intermolecular interactions. While MEP analyses have been conducted on various imidazole-containing compounds to understand their interaction mechanisms, specific MEP maps and detailed analysis for this compound are not documented in the reviewed literature.
Charge Transfer Analysis
Intramolecular charge transfer is a key factor in determining the electronic and optical properties of a molecule. This phenomenon is often studied in donor-acceptor systems within imidazole derivatives to assess their potential for applications in non-linear optics and electronics. While studies on charge transfer complexes involving the imidazole nucleus exist, a specific charge transfer analysis for this compound, detailing the electronic transitions and contributions of different molecular fragments, is not available.
Tautomeric Stability Studies
Prototropic tautomerism is a well-known characteristic of the imidazole ring, where a proton can shift between the two nitrogen atoms. Computational studies on other 2-substituted imidazoles have explored the relative stabilities of the possible tautomers and the energy barriers for their interconversion. Such studies are vital for understanding the compound's behavior in different chemical environments. However, specific calculations on the tautomeric stability of this compound have not been reported.
Thermodynamic Property Calculations
Theoretical calculations can provide valuable data on the thermodynamic properties of a molecule, such as its heat of formation, entropy, and heat capacity. These parameters are essential for understanding the stability and reactivity of a compound under various conditions. While computational studies often include thermodynamic calculations for various imidazole derivatives, specific thermodynamic data for this compound are absent from the available literature.
Studies on Non-Linear Optical (NLO) Properties
Imidazole derivatives with donor-pi-acceptor frameworks are of significant interest for their potential non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Computational methods are widely used to predict the hyperpolarizability of these molecules. Although the NLO properties of many imidazole-based compounds have been investigated theoretically, a dedicated study on the NLO properties of this compound, including its polarizability and hyperpolarizability tensors, could not be found.
Mulliken Population Analysis
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insights into the charge distribution and bonding characteristics. This analysis is a standard component of computational studies on heterocyclic compounds. While Mulliken charge data is available for a variety of imidazole derivatives, specific values for the individual atoms of this compound are not present in the surveyed research.
Q & A
Q. What are the recommended synthetic routes for 2-(propan-2-ylsulfanyl)-1H-imidazole, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A common method includes reacting 1H-imidazole-2-thiol with 2-bromopropane in the presence of a base (e.g., KOH) in polar aprotic solvents like DMF at 60–80°C. Optimization requires monitoring reaction time, temperature, and stoichiometry. For example, excess 2-bromopropane (1.2–1.5 equivalents) improves yield, while prolonged heating (>12 hours) may lead to by-products like disulfide formation. Purification via column chromatography (ethyl acetate/hexane, 3:7) ensures high purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the imidazole ring structure and propan-2-ylsulfanyl substitution. For instance, the thioether proton (S-CH(CH)) appears as a multiplet at δ 3.5–4.0 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 169.07 (CHNS) .
- IR Spectroscopy : The S–C stretch appears at 650–700 cm .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies involve:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis. Thioethers are generally stable in neutral to slightly acidic conditions but hydrolyze under strong alkaline conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures, typically >200°C for imidazole derivatives .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity?
Rational design strategies include:
- Substituent Addition : Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the imidazole 4-position enhances antimicrobial activity by increasing electrophilicity .
- Heterocycle Fusion : Attaching benzoxazole or triazole moieties improves binding to biological targets like enzymes. For example, benzoxazole-imidazole hybrids show IC values <10 µM against E. coli .
- QSAR Modeling : Use computational tools (e.g., CoMFA, MOE) to correlate logP values and Hammett constants with activity .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay variability. Solutions include:
- Standardized Assays : Replicate studies using CLSI/M07-A11 guidelines for antimicrobial testing .
- Target Validation : Confirm mechanism via enzyme inhibition assays (e.g., β-lactamase inhibition for antibacterial activity) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .
Q. How can crystallographic data improve understanding of this compound’s reactivity?
Single-crystal X-ray diffraction reveals:
- Bond Angles/Lengths : The C–S bond length (~1.81 Å) indicates resonance stabilization of the thioether group .
- Intermolecular Interactions : Hydrogen bonds (e.g., N–H···S) influence solubility and crystal packing, critical for formulation .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
